![molecular formula C8H14Cl2N2O B15300850 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with a methyl group and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-methyl-3-pyridinol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinol is replaced by the ethanamine chain. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-amine
- 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
- 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride
Uniqueness
2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both an ether and an amine functional group
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2-(2-methylpyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-7-8(11-6-4-9)3-2-5-10-7;;/h2-3,5H,4,6,9H2,1H3;2*1H |
Clave InChI |
GVCZSEFFJFOSTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)OCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

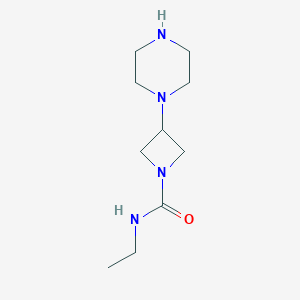
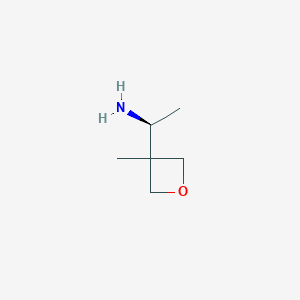
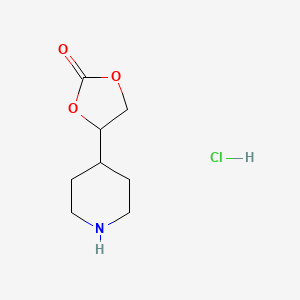
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
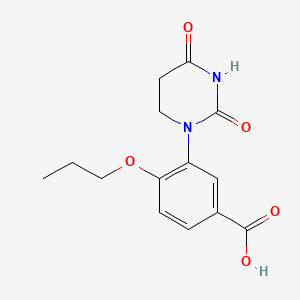
![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
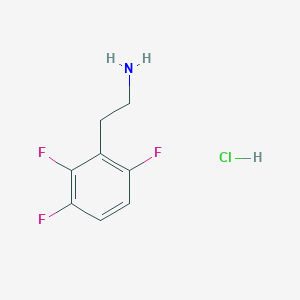
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
